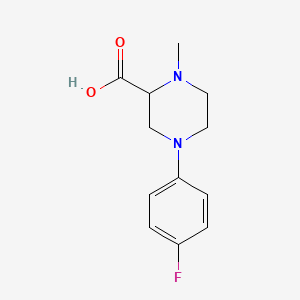

4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-1-methylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14-6-7-15(8-11(14)12(16)17)10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXIGZPJUCWWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid typically involves the reaction of 4-fluoroaniline with methyl piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of piperazine compounds, including 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid, exhibit significant anticancer properties. These compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, studies have shown that piperazinylacetamides related to this compound can achieve half-maximal inhibitory concentrations (GI50) as low as 4.36 µM against certain cancer cell lines .

2. Neuropharmacology

The compound is also being investigated for its potential neuropharmacological effects. Piperazine derivatives are known to interact with various neurotransmitter receptors, making them candidates for treating neurological disorders such as anxiety and depression. The structural similarity of this compound to known psychoactive compounds suggests it may exhibit similar pharmacological profiles .

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of piperazine derivatives. The synthesis of novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)methyl]piperazine has shown promising results in inhibiting bacterial growth, indicating potential applications in developing new antibiotics .

Synthetic Methodologies

1. Green Chemistry Approaches

The synthesis of this compound can be achieved through environmentally friendly methods. Recent patents describe solvent-free solid-phase organic synthesis techniques that enhance yield while minimizing environmental impact. These methods utilize catalysts such as nano-ZnO in combination with alkali metal hydroxides to promote reactions under mild conditions .

2. Synthesis of Complex Molecules

This compound serves as a critical building block in the synthesis of more complex pharmaceutical agents. For example, it can be used as an intermediate in the preparation of calcium channel blockers and other therapeutic agents targeting various diseases . The versatility of its structure allows chemists to modify it further to enhance biological activity or selectivity.

Case Studies

Case Study 1: Anticancer Agents

A study conducted by Mahmoud et al. (2015) explored the synthesis and biological evaluation of benzhydrylpiperazine-coupled compounds for anticancer applications. The research demonstrated that modifications on the piperazine ring significantly influenced cytotoxicity against cancer cell lines, underscoring the importance of structural variations in enhancing therapeutic efficacy .

Case Study 2: Neuroactive Compounds

In another investigation, researchers synthesized a series of piperazine derivatives to evaluate their effects on serotonin receptors. The results indicated that specific substitutions on the piperazine ring could enhance receptor affinity and selectivity, suggesting potential pathways for developing new antidepressants based on this compound .

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

| Compound Name | Piperazine Substituents | Aromatic Group | Acidic Group | Biological Activity/Notes | Reference |

|---|---|---|---|---|---|

| 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid | 1-Methyl, 4-(4-fluorophenyl) | 4-Fluorophenyl | Carboxylic acid (C-2) | Potential antimicrobial/CNS ligand | [3, 14] |

| 3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid | N/A (tetrahydropyrimidine core) | 4-Fluorophenyl | Carboxylic acid (C-5) | Kynurenine formamidase inhibitor (ΔG = -8.7 kcal/mol) | [2] |

| 7-(4-(4-Chlorophenyl)-piperazinyl)-quinolone-3-carboxylic acid (4o) | 4-(4-Chlorophenyl) | 4-Fluorophenyl (quinolone) | Carboxylic acid (C-3) | Antibacterial (Gram-positive/-negative) | [3] |

| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid | 4-(4-Chlorophenyl) | 4-Fluorophenyl | Acetic acid (C-2) | Dual aromatic substitution | [20] |

| 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid | 1-Acetyl, 4-(4-fluorophenyl) | 4-Fluorophenyl | Carboxylic acid (C-2) | Enhanced metabolic stability | [13] |

Key Observations :

- Aromatic Substitution : The 4-fluorophenyl group is common across analogs, but substitution with chlorophenyl (e.g., 4o ) or dual aromatic groups (e.g., 2-(4-fluorophenyl)acetic acid ) alters electronic properties and target selectivity. Chlorophenyl analogs may exhibit stronger antibacterial activity due to increased lipophilicity .

- Acidic Group Position: The carboxylic acid at C-2 in the target compound contrasts with C-3/C-5 positions in quinolone (4o ) or pyrimidine derivatives ( ). This affects hydrogen-bonding patterns and binding affinity.

- Piperazine Modifications : Methyl or acetyl groups at N-1 (target compound vs. 1-acetyl analog ) influence steric hindrance and metabolic stability. Acetylation may prolong half-life by reducing oxidative metabolism.

Physicochemical and Pharmacological Properties

- Solubility : Carboxylic acid groups enhance water solubility, but methyl/acetyl substituents may reduce it slightly. The acetic acid derivative ( ) likely has higher solubility than the target compound due to its smaller size.

- Metabolic Stability : Methylation at N-1 (target compound) may protect against hepatic degradation compared to unsubstituted piperazines (e.g., 1-(4-fluorophenyl)piperazine ).

- Toxicity : Safety data for 1-(4-fluorophenyl)piperazine ( ) suggest that additional substituents (e.g., carboxylic acid) could mitigate reactivity or toxicity.

Crystal Structure and Salt Formation

Salts of 4-(4-fluorophenyl)piperazine with aromatic carboxylic acids (e.g., 2-fluorobenzoate ) demonstrate stable ionic interactions via proton transfer. The target compound’s carboxylic acid may similarly form salts to improve bioavailability or formulation.

Biologische Aktivität

4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14FNO2

- Molecular Weight : 221.25 g/mol

- CAS Number : 1316218-03-7

The compound features a piperazine ring substituted with a fluorophenyl group and a carboxylic acid moiety, which are crucial for its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting their activity. This is significant in contexts such as cancer therapy where enzyme inhibition can disrupt tumor growth.

- Receptor Binding : The fluorophenyl group enhances the binding affinity to specific receptors, which could modulate signal transduction pathways involved in cell proliferation and apoptosis.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, facilitating interactions with biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest its potential use in treating bacterial infections.

Anticancer Activity

The compound has shown promising anticancer effects against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings highlight its potential as an anticancer agent.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may reduce inflammation markers in vitro. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible role in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

- Study on NK(1) Receptor Antagonists : Research into related piperazine derivatives has shown that modifications can enhance receptor selectivity and pharmacokinetic profiles, suggesting that similar strategies could be applied to optimize this compound's efficacy .

- Synthesis and Evaluation : Various synthetic routes have been explored to enhance yield and purity, emphasizing the importance of reaction conditions .

- In Vivo Studies : Further research is needed to evaluate the compound's effectiveness in animal models, particularly concerning its pharmacokinetics and therapeutic window .

Q & A

Q. What are the key steps for synthesizing 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves:

- Step 1 : Formation of the piperazine core via cyclization or substitution reactions. For fluorophenyl incorporation, Suzuki coupling or nucleophilic aromatic substitution may be employed .

- Step 2 : Methylation of the piperazine nitrogen using methylating agents (e.g., methyl iodide) under inert conditions .

- Step 3 : Introduction of the carboxylic acid group via hydrolysis of ester precursors or carboxylation reactions .

Optimization : Control temperature (e.g., 0–5°C for methylation), use polar aprotic solvents (DMF, DCM), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry (e.g., distinguishing 1-methylpiperazine isomers) and 19F NMR to verify fluorophenyl substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₂H₁₃FN₂O₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Method 1 : Validate assay conditions (e.g., cell line specificity, receptor isoform differences). For example, conflicting serotonin receptor binding data may arise from 5-HT₁A vs. 5-HT₂A subtype selectivity .

- Method 2 : Re-evaluate enantiomeric purity. Chiral HPLC or circular dichroism can identify unintended racemization during synthesis, which may alter pharmacological profiles .

- Method 3 : Cross-validate in vitro results with in vivo models (e.g., rodent behavioral assays) to account for metabolic stability differences .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in CNS disorders?

- Target Identification :

- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling pathways in neuronal cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency and selectivity?

-

Modifications :

-

Evaluation : Test analogs in parallel using standardized assays (e.g., IC₅₀ determination in receptor-binding assays) .

Methodological Challenges

Q. How should researchers address low yields in the final carboxylation step?

Q. What computational tools are suitable for predicting metabolic stability of this compound?

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and half-life .

- Docking Studies : AutoDock Vina to model interactions with hepatic enzymes (e.g., CYP3A4) and identify metabolically labile sites .

Data Interpretation and Reproducibility

Q. How can discrepancies in spectroscopic data between batches be systematically analyzed?

- Batch Comparison : Perform principal component analysis (PCA) on NMR/HRMS datasets to identify outlier batches .

- Impurity Profiling : Use LC-MS/MS to trace contaminants (e.g., residual solvents, byproducts) impacting biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.